5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid
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Overview
Description
5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a cyanocyclobutyl group and a fluorophenyl group attached to a boronic acid moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid typically involves the following steps:
Formation of the Cyanocyclobutyl Intermediate: The cyanocyclobutyl group can be introduced through a cyclization reaction of a suitable precursor, such as a nitrile or a halide, under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a halogenation reaction, where a fluorine atom is substituted onto a phenyl ring.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyanocyclobutyl group can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Boronic esters, boronic anhydrides.
Reduction: Amines, alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: It can be used to develop boron-containing compounds for biological studies, such as enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anticancer agents and antiviral drugs.
Industry: It is used in the production of agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. In biological applications, the cyanocyclobutyl and fluorophenyl groups can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(1-cyanocyclobutyl)benzoic acid
- 2-(1-Cyanocyclobutyl)acetic acid
- 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide
Uniqueness
5-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid is unique due to the presence of both a cyanocyclobutyl group and a fluorophenyl group attached to a boronic acid moiety. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
[5-(1-cyanocyclobutyl)-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BFNO2/c13-10-3-2-8(6-9(10)12(15)16)11(7-14)4-1-5-11/h2-3,6,15-16H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLGXDDQFJDLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2(CCC2)C#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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